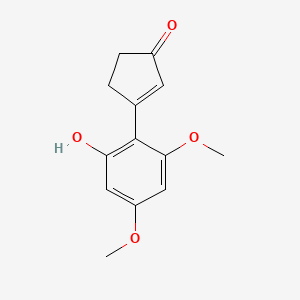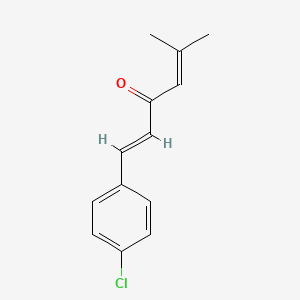
(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one is an organic compound characterized by the presence of a chlorophenyl group and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable diene precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where 4-chlorobenzaldehyde reacts with 5-methylhexa-1,4-dien-3-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1E)-1-(4-chlorophenyl)-2-methylhexa-1,4-dien-3-one
- (1E)-1-(4-chlorophenyl)-3-methylhexa-1,4-dien-3-one
- (1E)-1-(4-chlorophenyl)-4-methylhexa-1,4-dien-3-one
Uniqueness
(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one is unique due to its specific substitution pattern and the presence of a conjugated diene system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
77270-36-1 |
|---|---|
Molekularformel |
C13H13ClO |
Molekulargewicht |
220.69 g/mol |
IUPAC-Name |
(1E)-1-(4-chlorophenyl)-5-methylhexa-1,4-dien-3-one |
InChI |
InChI=1S/C13H13ClO/c1-10(2)9-13(15)8-5-11-3-6-12(14)7-4-11/h3-9H,1-2H3/b8-5+ |
InChI-Schlüssel |
YWXRNBXWYWIGJQ-VMPITWQZSA-N |
Isomerische SMILES |
CC(=CC(=O)/C=C/C1=CC=C(C=C1)Cl)C |
Kanonische SMILES |
CC(=CC(=O)C=CC1=CC=C(C=C1)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


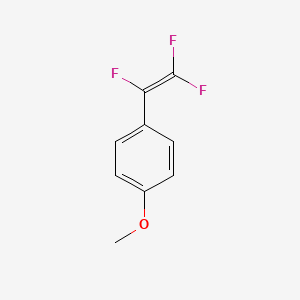
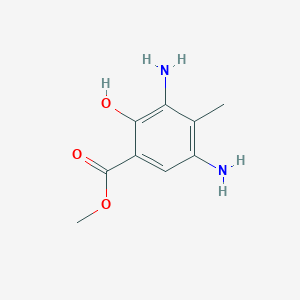
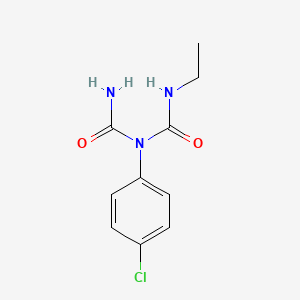
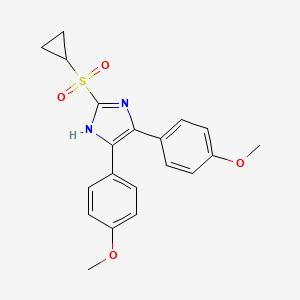
![[2-(4-butoxycarbonyl-N-butylanilino)-2-oxoethyl]-butylazanium;chloride](/img/structure/B14436041.png)

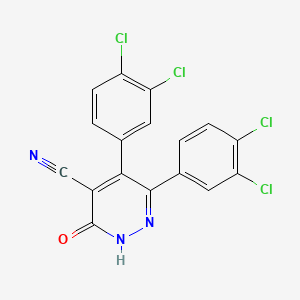
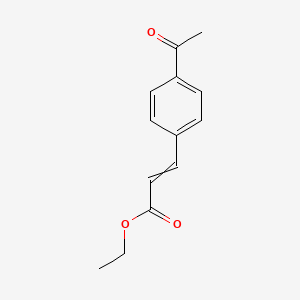
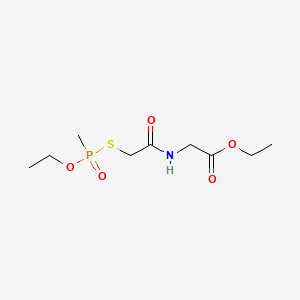
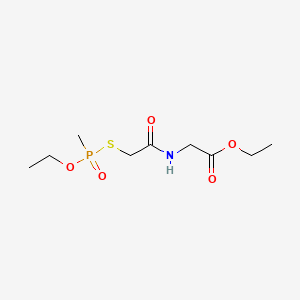
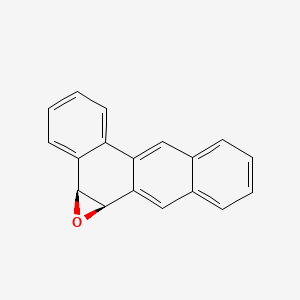

![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
